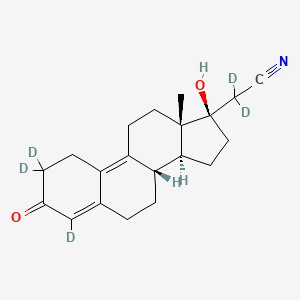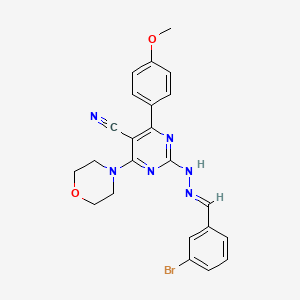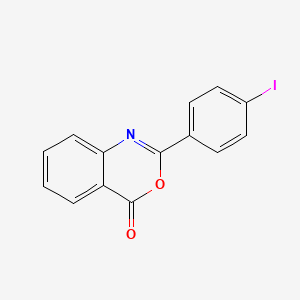
NTPDase-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NTPDase-IN-3 is a compound known for its inhibitory effects on nucleoside triphosphate diphosphohydrolases (NTPDases). These enzymes are responsible for hydrolyzing nucleotides such as adenosine triphosphate and adenosine diphosphate to their monophosphate forms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common synthetic route includes the use of thieno[3,2-d]pyrimidine derivatives through sequential nucleophilic aromatic substitution and Suzuki reactions . The reaction conditions typically involve the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.
Industrial Production Methods
Industrial production of NTPDase-IN-3 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product suitable for research and potential therapeutic applications .
Analyse Des Réactions Chimiques
Types of Reactions
NTPDase-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified during the synthesis. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new aromatic or aliphatic groups .
Applications De Recherche Scientifique
NTPDase-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the enzymatic activity of NTPDases and their role in nucleotide metabolism.
Mécanisme D'action
NTPDase-IN-3 exerts its effects by inhibiting the activity of NTPDases, thereby modulating the levels of extracellular nucleotides such as adenosine triphosphate and adenosine diphosphate. This inhibition affects purinergic signaling pathways, which play a crucial role in various physiological processes, including immune response, inflammation, and thrombosis . The molecular targets of this compound include the active sites of NTPDase enzymes, where it binds and prevents the hydrolysis of nucleotides .
Comparaison Avec Des Composés Similaires
NTPDase-IN-3 is unique in its broad-spectrum inhibitory effects on multiple NTPDase isoforms, including NTPDase1, NTPDase2, NTPDase3, and NTPDase8 . Similar compounds include:
Compound 5e: Another NTPDase inhibitor with specific inhibitory effects on NTPDase3 and NTPDase8.
BG0136: Known for its effects on insulin release by inhibiting NTPDase3 activity.
NF279: A compound that affects purinergic signaling by inhibiting NTPDase activity.
This compound stands out due to its potent inhibitory effects across multiple NTPDase isoforms, making it a valuable tool for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C22H24ClN3OS2 |
|---|---|
Poids moléculaire |
446.0 g/mol |
Nom IUPAC |
N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C22H24ClN3OS2/c1-14(2)12-16-4-8-18(9-5-16)15(3)20(27)24-21-25-26-22(29-21)28-13-17-6-10-19(23)11-7-17/h4-11,14-15H,12-13H2,1-3H3,(H,24,25,27) |
Clé InChI |
YQOHNUQVTDOXCB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405127.png)


![N-[2-methyl-5-(1-methyl-1H-imidazol-4-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B12405151.png)


![2-[3-[(2R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B12405163.png)



